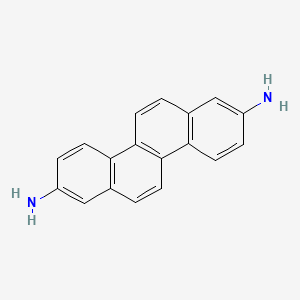
2,8-Diaminochrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Diaminochrysene is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in the scientific community due to its potential applications in organic electronics and optoelectronics. This compound has two amino groups located at positions 2 and 8 on the chrysene backbone, which makes it unique compared to other PAHs.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has identified novel 6,12-disubstituted chrysene derivatives, including 6,12-diaminochrysene, with significant potential against colon cancer. The study demonstrated the effectiveness of these compounds in vivo against a colon cancer cell line, showing consistent inhibition of cancer cell growth. This highlights the potential of polycyclic aromatic compounds, like 6,12-diaminochrysene, as anticancer agents (Banik, Basu, & Becker, 2010).
Electronic and Optical Properties
Research into the electronic and optical properties of 1,8-diaminonaphthalene, a structurally similar compound to 2,8-diaminochrysene, has been conducted. This includes studies on its oxidation on various electrodes and its application in polymerisation and complex formation, suggesting potential electronic applications for this compound derivatives (Pałys, Bukowska, & Jackowska, 1997).
Applications in Organic Chemistry
The molecular diversity of 1,8-diaminonaphthalene in organic chemistry, including its application in organic synthesis, hints at similar possibilities for this compound. Its use in producing various molecules for medicines, sensors, and dyes showcases its versatility in chemical applications (Ziarani, Mohajer, & Mali, 2020).
Sensitivity to Heavy Metal Ions
Studies on poly(1,8-diaminonaphthalene) and its sensitivity to heavy metal ions provide insights into potential applications of this compound in detecting and interacting with metal ions. This could have implications in environmental monitoring and sensing technologies (Pałys, Skompska, & Jackowska, 1997).
Fluorescence Sensing
A study on a 1,8-diaminonaphthalene-based ratiometric and colorimetric fluorescence sensor for Cu(2+) highlights the potential for this compound derivatives in the development of selective and sensitive fluorescence sensors. This could have applications in chemical detection and analysis (Goswami, Sen, & Das, 2010).
Thin-Film Transistor Applications
The investigation into organic thin-film transistors based on 2,8-disubstituted chrysene derivatives suggests potential applications in electronics. These studies indicate how polymer coatings can affect the field-effect mobility, opening avenues for this compound in electronic device fabrication (Kunugi, Hoshino, Otsuki, & Okamoto, 2013).
Propiedades
IUPAC Name |
chrysene-2,8-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h1-10H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKDLNWEWQZIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC4=C3C=CC(=C4)N)C=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2454169.png)
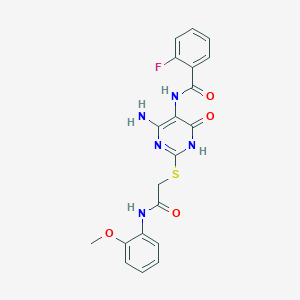
![5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2454172.png)
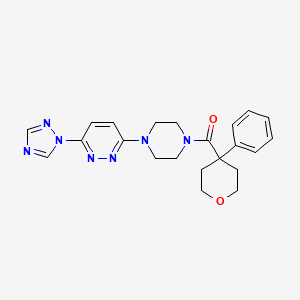
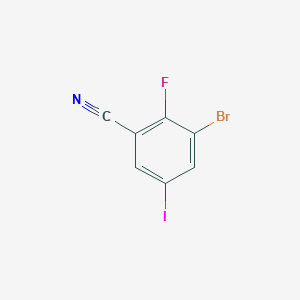
![(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2454180.png)
![1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2454181.png)
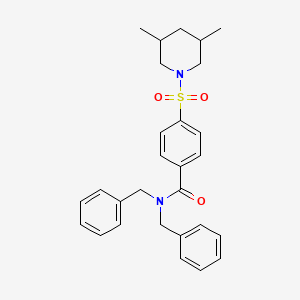
![3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2454184.png)
![Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2454185.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2454186.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2454187.png)
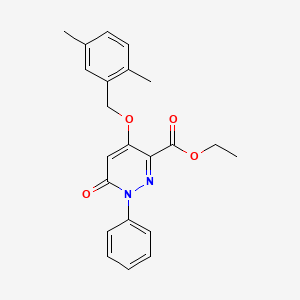
![2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2454191.png)